M 084 hydrochloride
Description
Properties
Molecular Formula |
C11H15N3.HCl |
|---|---|
Molecular Weight |
225.72 |
Synonyms |
N-Butyl-1H-benzimidazol-2-amine hydrochloride |
Origin of Product |
United States |
M 084 Hydrochloride Sigma 1 Receptor Agonist, Also Known As Pre 084 Hydrochloride
Historical Context and Chemical Derivation
The development of PRE-084 hydrochloride is rooted in the scientific exploration of phencyclidine and its analogs, aiming to create compounds with more specific receptor interactions.
PRE-084 was developed from phencyclidine (PCP), a dissociative anesthetic, as the parent molecule. nih.govnih.govarvojournals.org A series of compounds derived from PCP were synthesized and studied to understand their binding at sigma and PCP receptors. nih.gov These derivatives included modifications such as the insertion of methylene, ethylene (B1197577), or carboxyl ethylene groups between the cycloalkyl ring and the amine group of PCP. nih.gov It was discovered that introducing a carboxyl ethylene group resulted in compounds with high potency for sigma receptors but negligible affinity for PCP receptors. nih.gov This systematic structural modification led to the creation of PRE-084, a compound with a distinct and more selective pharmacological profile compared to its predecessors. nih.govresearchgate.net
During its initial characterization, PRE-084 was identified as a new, highly selective ligand for the sigma receptor. nih.govcaymanchem.com Early binding assays demonstrated its high potency at sigma receptors, with an IC50 of 44 nM. medchemexpress.comtargetmol.comnih.govnih.govcaymanchem.comapexbt.comselleckchem.com In contrast, its affinity for PCP receptors was found to be exceedingly low, with an IC50 value greater than 100,000 nM. nih.govnih.govcaymanchem.comapexbt.comtocris.com This marked a significant discovery, confirming that the structural requirements for binding to sigma and PCP receptors are distinctly different and providing a new framework for designing sigma-selective compounds. nih.gov Conformational analysis further supported these findings, indicating that PRE-084's structure aligns with the pharmacophore model for sigma ligands. nih.govnih.gov
Origin from Phencyclidine Analogs
Receptor Pharmacology and Binding Characteristics
The pharmacological profile of PRE-084 hydrochloride is defined by its strong and specific interaction with the sigma-1 receptor subtype.
PRE-084 hydrochloride exhibits a high affinity and selectivity for the sigma-1 receptor (S1R). caymanchem.comtocris.comreagentsdirect.com Binding studies have determined its dissociation constant (Ki) for S1R to be 2.2 nM. nih.govarvojournals.orgcaymanchem.comapexbt.comtocris.com In comparison, its affinity for the sigma-2 (S2R) subtype is significantly lower, with a Ki value of 13,091 nM. caymanchem.comapexbt.comtocris.com This substantial difference in binding affinity underscores the compound's high selectivity for the S1R. The IC50 value, which measures the concentration of a ligand required to inhibit 50% of specific binding, is reported as 44 nM for sigma receptors. medchemexpress.comtargetmol.comnih.govnih.govcaymanchem.comapexbt.comselleckchem.com
Table 1: Receptor Binding Affinities of PRE-084 hydrochloride
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Sigma-1 (S1R) | 2.2 nM nih.govarvojournals.orgcaymanchem.comapexbt.comtocris.com |
This table displays the binding affinity of PRE-084 hydrochloride for sigma-1 and sigma-2 receptors, with lower Ki values indicating higher affinity.
Functionally, PRE-084 hydrochloride is characterized as a potent S1R agonist. nih.govnih.govapexbt.comselleckchem.comtocris.comreagentsdirect.com As an agonist, it binds to and activates the S1R, which is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.gov This activation initiates a variety of intracellular signaling pathways. tocris.com For instance, PRE-084 has been shown to promote the dissociation of the S1R from its binding immunoglobulin protein (BiP), allowing it to act as a chaperone. nih.gov Its agonist activity is the basis for its observed effects in various experimental models, such as its neuroprotective properties. tocris.com
A key feature of PRE-084 hydrochloride is its high selectivity for the S1R over other receptor systems, including the sigma-2 receptor and the phencyclidine (PCP) receptor. nih.govapexbt.comselleckchem.comtocris.comreagentsdirect.com As previously noted, the binding affinity of PRE-084 for S1R (Ki = 2.2 nM) is approximately 5,950 times greater than its affinity for S2R (Ki = 13,091 nM). caymanchem.comapexbt.comtocris.com Furthermore, its affinity for the PCP receptor is negligible, with an IC50 value exceeding 100,000 nM. nih.govnih.govcaymanchem.comapexbt.comtocris.com The compound also shows very low affinity for a wide range of other receptor systems, with IC50 values generally higher than 10,000 nM. nih.govnih.govapexbt.com This high degree of selectivity makes PRE-084 a valuable research tool for investigating the specific functions of the S1R. nih.gov
Table 2: Selectivity Profile of PRE-084 hydrochloride
| Receptor System | Binding Affinity (IC50) |
|---|---|
| Sigma Receptor | 44 nM medchemexpress.comtargetmol.comnih.govnih.govcaymanchem.comapexbt.comselleckchem.com |
| PCP Receptor | > 100,000 nM nih.govnih.govcaymanchem.comapexbt.comtocris.com |
This table illustrates the selectivity of PRE-084 hydrochloride, showing its high potency at the sigma receptor compared to its negligible affinity for the PCP receptor and other receptor systems.
Structure-Activity Relationship (SAR) Studies
The development of PRE-084 was part of a series of studies on phencyclidine (PCP) derivatives aimed at understanding the structural requirements for binding to sigma and PCP receptors. nih.gov These studies revealed that inserting a carboxyl ethylene group between the cycloalkyl ring and the amine group of PCP derivatives resulted in compounds with high potency for sigma receptors but negligible affinity for PCP receptors. nih.gov
Several key structural features influence the binding affinity of these compounds to sigma receptors:
Phenyl Substitutions: Methylphenyl and chlorophenyl substitutions on the phenyl group tend to enhance potency at sigma receptors, whereas hydroxy-substituted phenyl groups generally decrease potency. nih.gov
Cycloalkyl Ring Size: Reducing the size of the cycloalkyl ring leads to a decrease in potency for sigma receptors. nih.gov
Amine Groups: Quaternized amine groups invariably lower the compound's potency. nih.gov
Conformational analysis has shown that PRE-084 fits a pharmacophore model for sigma ligands, which has provided a basis for synthesizing new, highly selective sigma receptor ligands. nih.gov
| Feature | Effect on Sigma Receptor Potency |
| Phenyl Substitutions | |
| Methylphenyl | Enhanced |
| Chlorophenyl | Enhanced |
| Hydroxy-substituted | Decreased |
| Cycloalkyl Ring Size | |
| Reduction | Decreased |
| Amine Groups | |
| Quaternized | Lowered |
Molecular Mechanisms and Intracellular Signaling Pathways
PRE-084 hydrochloride, through its activation of the sigma-1 receptor, modulates several key intracellular signaling pathways.
Modulation of the Akt-eNOS Pathway
Research has shown that PRE-084 can ameliorate myocardial ischemia-reperfusion injury by activating the Akt-eNOS pathway. fishersci.atfishersci.atmedchemexpress.com In a model of myocardial ischemia-reperfusion, treatment with PRE-084 led to a significant increase in the phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS). mdpi.com This suggests that the cardioprotective effects of sigma-1 receptor activation by PRE-084 are mediated through this pathway. mdpi.com Specifically, PRE-084 administration has been observed to protect the heart by activating the Akt-eNOS pathway in a myocardial infarction model. medchemexpress.com
Activation of the NF-κB Pathway
PRE-084 has been shown to exert protective effects by activating the NF-κB signaling pathway. This has been observed in cellular models of Huntington's disease, where the expression of mutant huntingtin protein can compromise the NF-κB pathway. apexbt.com PRE-084 stimulates this pathway, leading to an increase in cellular antioxidants. apexbt.combiocrick.com This activation of NF-κB signaling is a key mechanism behind the neuroprotective effects of PRE-084. researchgate.net
Interaction with and Modulation of Ion Channels
The sigma-1 receptor, a ligand-operated chaperone protein, interacts with and modulates various ion channels, and its activation by ligands like PRE-084 can influence their function. mdpi.com
The sigma-1 receptor can act as an atypical auxiliary subunit to modulate the functional characteristics of voltage-gated potassium channels like Kv1.2 when expressed in HEK293 cells. The KCNA2 gene encodes the Kv1.2 channel, which is crucial for regulating cellular excitability and the propagation of action potentials. frontiersin.org These channels are found in various tissues, including the brain and heart. frontiersin.org The interaction between the sigma-1 receptor and Kv1.2 channels can lead to changes in neuronal excitability. frontiersin.org
PRE-084 demonstrates ligand-biased activity in regulating the interaction of the sigma-1 receptor with transient receptor potential (TRP) channels, specifically TRPA1, TRPV1, and TRPM8. These channels are involved in sensing a variety of stimuli, including temperature and inflammatory mediators. genome.jp
Studies have shown that sigma-1 receptor agonists like PRE-084 can have different effects on the association of the sigma-1 receptor with different TRP channels and even different domains within the same channel. researchgate.net
TRPM8: The association of the TRPM8 N-terminal with the sigma-1 receptor is enhanced by agonists like PRE-084 in the presence of physiological calcium. researchgate.net
TRPV1: PRE-084 enhances the association of the sigma-1 receptor with the TRPV1 C-terminal. researchgate.net In contrast, agonists were found to have varied effects on TRPV1-sigma-1R associations at the N-terminus. researchgate.net
TRPA1: Agonists like PRE-084 were found to dampen the association of the sigma-1 receptor with TRPA1. researchgate.net
This ligand-biased activity suggests that targeting the sigma-1 receptor could offer a way to selectively modulate the function of specific TRP channels. researchgate.net
| Channel | Effect of PRE-084 on σ1R Association |
| TRPM8 (N-terminal) | Enhanced |
| TRPV1 (C-terminal) | Enhanced |
| TRPA1 | Dampened |
Influence on Voltage-Gated Potassium Channels (e.g., Kv1.2)
Association with Endoplasmic Reticulum (ER) Homeostasis
The sigma-1 receptor is predominantly located at the mitochondria-associated endoplasmic reticulum membrane (MAM), a specialized region of the ER. frontiersin.orgfrontiersin.org In its resting state, the S1R is part of a complex with the binding immunoglobulin protein (BiP), also known as GRP78. frontiersin.orgmdpi.comscirp.org This association is crucial for maintaining cellular homeostasis. scirp.org
Activation of the sigma-1 receptor by agonists like PRE-084 promotes its dissociation from the ER chaperone BiP. nih.govresearchgate.netmdpi.com This dissociation is a key step in activating the S1R's chaperone functions. frontiersin.orgmdpi.com Studies have shown that in the presence of PRE-084, the coupling of BiP to the S1R is significantly reduced. researchgate.net This uncoupling allows the S1R to interact with other client proteins and modulate cellular stress responses. frontiersin.orgnih.gov The antagonist NE-100 can block this PRE-084-induced dissociation, confirming the agonist-specific effect. mdpi.com
The sigma-1 receptor is recognized as a ligand-operated receptor chaperone. nih.govdoaj.org Upon dissociation from BiP, the S1R can exert its chaperone activity, which involves assisting in the correct folding of other proteins and stabilizing their structure. scirp.orgnih.gov This function is particularly important under conditions of cellular stress, where the S1R helps to mitigate protein misfolding and aggregation. nih.gov By acting as a chaperone, the S1R plays a vital role in maintaining protein homeostasis and cell survival. scirp.org
Promotion of Sigma-1 Receptor Dissociation from BiP (Immunoglobulin-Binding Protein)
Impact on Cellular Antioxidant Levels
PRE-084 has been shown to increase the levels of cellular antioxidants. apexbt.comnih.gov This effect is partly mediated through the activation of the NF-κB pathway, which can be compromised in certain disease states. nih.govnih.gov In models of Huntington's disease, PRE-084 increased cellular antioxidants that were depleted by mutant huntingtin proteins. nih.gov Specifically, it has been observed to increase the levels of mitochondria-localized antioxidants like Sod2 and Trx2. nih.gov This upregulation of antioxidant defenses contributes to a reduction in intracellular reactive oxygen species (ROS) and oxidative stress. nih.gov Studies have also demonstrated that PRE-084 can restore depleted levels of antioxidants such as superoxide (B77818) dismutase (SOD) in models of colitis. koreamed.org
Table 1: Effect of PRE-084 on Antioxidant Markers
| Marker | Effect of PRE-084 | Cellular/Disease Model | Reference |
|---|---|---|---|
| Cellular Antioxidants | Increased | Neuronal PC6.3 cells with mutant huntingtin | apexbt.comnih.gov |
| Sod2 and Trx2 | Increased | 120Q-huntingtin-expressing cells | nih.gov |
| Superoxide Dismutase (SOD) | Restored | TNBS-induced colitis in mice | koreamed.org |
| Lipid Peroxidation | Decreased | Aβ₂₅₋₃₅-injected mice | frontiersin.org |
| TBARS levels | Decreased | TNBS-induced colitis in mice | koreamed.org |
Regulation of Proapoptotic Protein Levels (e.g., Bax)
PRE-084 influences the expression of proteins involved in apoptosis, or programmed cell death. Research has shown that PRE-084 can reduce the levels of the pro-apoptotic protein Bax. medchemexpress.commedchemexpress.comnih.gov In cultured cortical neurons, PRE-084 was found to decrease Bax levels, contributing to its neuroprotective effects against β-amyloid toxicity. medchemexpress.commedchemexpress.com In a rat model of myocardial ischemia-reperfusion, PRE-084 pretreatment led to a significant reduction in Bax protein expression while increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bcl-2/Bax ratio is a key indicator of reduced apoptosis. nih.gov
Effects on Neuronal Toxicity and Survival
PRE-084 has demonstrated significant neuroprotective effects by increasing neuronal survival and counteracting neuronal toxicity in various models. nih.govapexbt.commdpi.com It has been shown to protect cultured cortical neurons from β-amyloid-induced toxicity. medchemexpress.commedchemexpress.com In animal models of neurodegenerative diseases like Huntington's and Alzheimer's, PRE-084 promotes cell survival and mitigates the harmful effects of mutant proteins and amyloid peptides. apexbt.commdpi.comfrontiersin.org The neuroprotective mechanisms involve reducing excitotoxicity, diminishing microglial activation, and decreasing cell death markers like caspase-3 activation. mdpi.com
Table 2: Neuroprotective Effects of PRE-084
| Model | Effect of PRE-084 | Key Findings | Reference |
|---|---|---|---|
| Cultured Cortical Neurons | Protection against β-amyloid toxicity | Reduced neuronal toxicity, maximally protective at 10 µM | medchemexpress.commedchemexpress.com |
| Huntington's Disease Model (PC6.3 cells) | Increased cell survival | Counteracted deleterious effects of mutant huntingtin | apexbt.comnih.gov |
| Alzheimer's Disease Model (Aβ₂₅₋₃₅-injected mice) | Moderated adverse behavioral effects | Reduced neurotoxicity-induced cell death | mdpi.com |
| Excitotoxic Brain Injury (Newborn mice) | Decreased cell death | Reduced TUNEL positivity and caspase-3 activation | nih.gov |
| Motor Neuron Disease (Wobbler mice) | Improved motor neuron survival | Ameliorated paw abnormality and improved grip strength | medchemexpress.commedchemexpress.com |
Modulation of Neurotrophic Factors (e.g., BDNF, GDNF)
PRE-084 has been found to upregulate the expression of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govmdpi.com These factors are crucial for neuronal growth, survival, and differentiation. oup.comfrontiersin.orgaginganddisease.org In a mouse model of Parkinsonism, PRE-084 administration led to an increase in both BDNF and GDNF. nih.gov Similarly, in a mouse model of motor neuron disease, chronic treatment with PRE-084 significantly increased the levels of BDNF in the gray matter. researchgate.net This stimulation of neurotrophic factor expression is a key mechanism underlying the neuroprotective and regenerative effects of PRE-084. mdpi.comresearchgate.net
Role in Intracellular Calcium Signaling
The sigma-1 receptor is predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular calcium signaling. nih.govmdpi.com At this location, σ1R modulates the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for the release of calcium (Ca2+) from the ER. nih.govmdpi.com This regulation is crucial for maintaining proper Ca2+ signaling from the ER to the mitochondria. nih.gov
Activation of σ1R by agonists like PRE-084 can influence intracellular calcium homeostasis. Studies have shown that PRE-084 can increase mitochondrial Ca2+ in a dose-dependent manner in rat brain microvascular endothelial cells. nih.gov This effect is believed to stem from the release of Ca2+ from the ER into the mitochondrial matrix. nih.gov Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), administration of PRE-084 restored the co-localization of σ1R and IP3R3, indicating its role in regulating IP3R3-mediated intracellular Ca2+ flux at the MAM. embopress.org
However, the effects of PRE-084 on cytosolic calcium levels can be complex and may differ depending on the specific cellular context and experimental model. For instance, in cultured motor neurons from SOD1 G93A mice, another σ1R agonist, SA4503, was found to accelerate cytosolic Ca2+ clearance, whereas PRE-084 did not show a significant effect on cytosolic calcium levels under the tested conditions. researchgate.net This suggests that different σ1R ligands may have distinct modulatory effects on calcium homeostasis. researchgate.net Additionally, PRE-084 has been shown to depress N-type Ca2+ currents in cholinergic interneurons of the rat striatum. frontiersin.org
Preclinical Pharmacological Activities and Disease Models
PRE-084 has demonstrated a range of neuroprotective and cognitive-enhancing effects in various preclinical models of neurological diseases.
Neuroprotection in Models of Neurodegeneration
In models relevant to Alzheimer's disease, PRE-084 has shown protective effects against the toxicity induced by β-amyloid (Aβ) peptides. medchemexpress.comnih.govarvojournals.org In cultured cortical neurons, PRE-084 protected against Aβ-induced toxicity and reduced the levels of the pro-apoptotic protein Bax. medchemexpress.commedchemexpress.com It has also been shown to attenuate learning deficits and lipid peroxidation in mouse models of Alzheimer's disease. nih.gov Furthermore, in a non-transgenic mouse model where Aβ was injected, PRE-084 was found to protect mitochondrial respiration. nih.gov The neuroprotective effects of PRE-084 against Aβ toxicity are believed to be mediated through its interaction with the σ1R. nih.gov
| Model System | Key Findings | Reference |
| Cultured Cortical Neurons | Protected against β-amyloid toxicity, reduced pro-apoptotic Bax levels. | medchemexpress.commedchemexpress.com |
| Alzheimer's Disease Mouse Model | Ameliorated learning deficits and lipid peroxidation. | nih.gov |
| Aβ-injected Mouse Model | Protected mitochondrial respiration. | nih.govfrontiersin.org |
| Aβ-injected Mouse Model | Reduced Aβ-induced astrogliosis. | mdpi.comnih.gov |
PRE-084 has been investigated for its therapeutic potential in models of motor neuron diseases, such as amyotrophic lateral sclerosis (ALS).
Wobbler Mice: In the wobbler mouse model, which represents a form of spontaneous motor neuron degeneration not linked to SOD1 mutations, chronic treatment with PRE-084 improved motor neuron survival and motor performance. researchgate.netbiocrick.com It also increased the levels of brain-derived neurotrophic factor (BDNF) in the gray matter and reduced the number of reactive astrocytes. medchemexpress.comresearchgate.net
SOD1-G93A ALS Models: In the widely used SOD1-G93A mouse model of ALS, PRE-084 administration has been shown to improve motor function, maintain the amplitude of muscle action potentials, and preserve neuromuscular connections. arvojournals.orgnih.gov Studies have reported that PRE-084 treatment extended the survival of these mice. nih.govnih.gov The proposed mechanisms for these beneficial effects include the modulation of NMDA receptor phosphorylation and a reduction in microglial reactivity. nih.govnih.gov
| Model | Key Effects of PRE-084 | References |
| Wobbler Mice | Improved motor neuron survival and performance, increased BDNF, reduced astrogliosis. | medchemexpress.comresearchgate.netbiocrick.com |
| SOD1-G93A ALS Mice | Improved motor function, preserved neuromuscular connections, extended survival. | nih.govarvojournals.orgnih.govfrontiersin.org |
In cellular models of Huntington's disease, PRE-084 has demonstrated protective effects against the toxicity of mutant huntingtin (mHtt) proteins. rndsystems.comapexbt.combio-techne.comnih.govnih.gov In neuronal PC6.3 cells expressing N-terminal mHtt, PRE-084 increased cell survival and counteracted the detrimental effects of the mutant protein. apexbt.comnih.govnih.gov A key mechanism underlying this protection is the activation of the NF-κB pathway, which is often compromised by mHtt, leading to an increase in cellular antioxidants. apexbt.comnih.govnih.gov These findings suggest that σ1R agonists like PRE-084 could be a promising therapeutic avenue for Huntington's disease. nih.govnih.gov
In Motor Neuron Disease Models (e.g., Wobbler Mice, SOD1-G93A ALS Models)
Cognitive Enhancement and Anti-Amnesic Effects
PRE-084 has been extensively studied for its effects on cognition, particularly learning and memory. It has shown the ability to attenuate amnesia in various pharmacological and pathological models. nih.gov For instance, it has been effective against amnesia induced by MK-801, Aβ peptide, and hypoxia/ischemia. nih.gov Moreover, PRE-084 has been shown to ameliorate learning deficits in aged animals. nih.govnih.gov
The cognitive-enhancing effects of PRE-084 are thought to be mediated through multiple mechanisms. Evidence suggests that it can increase the expression of NMDA receptors in the hippocampus and potentiate NMDA receptor responses. nih.gov Furthermore, PRE-084 may facilitate the interaction between σ1R and dopamine (B1211576) receptors, potentially enhancing dopamine levels and signaling, which are crucial for cognition and attention. nih.gov
Attenuation of Learning Impairments (e.g., in Aged Animals, CO or Trimethyltin-Intoxicated Mice)
PRE-084 has been shown to counteract learning and memory deficits in several rodent models of amnesia. apexbt.comnih.gov Studies have demonstrated its efficacy in reversing cognitive impairments associated with both aging and toxicant exposure.
In aged Wistar rats exhibiting spatial learning deficits, PRE-084 treatment improved their ability to locate a hidden platform in a water-maze test. nih.gov This was evidenced by decreased latencies to find the platform and an increased presence in the correct quadrant during retention trials, suggesting that σ1 receptor agonists could serve as cognitive enhancers during the aging process. nih.gov
Furthermore, PRE-084 has shown significant effects in models of chemically induced amnesia. In mice with learning impairments caused by exposure to carbon monoxide (CO) or intoxication with trimethyltin (B158744), PRE-084 administration successfully reversed deficits in spontaneous alternation, a measure of short-term spatial memory. apexbt.comnih.govnih.gov The anti-amnesic effects in these models were confirmed to be mediated by the σ1 receptor, as they were blocked by the selective σ1 receptor antagonist, NE-100. nih.govnih.gov These findings underscore the role of σ1 receptor activation in mitigating learning impairments arising from different pathological states. nih.govnih.gov
Table 1: Effects of PRE-084 on Learning Impairments in Animal Models
| Animal Model | Type of Impairment | Observed Effect of PRE-084 | Supporting Research |
|---|---|---|---|
| Aged Wistar Rats | Age-related spatial learning deficits | Ameliorated spatial learning and memory retention. nih.gov | nih.govwikipedia.org |
| Mice | Carbon Monoxide (CO)-induced amnesia | Reversed spontaneous alternation deficits. apexbt.comnih.govnih.gov | apexbt.comnih.govnih.gov |
| Mice | Trimethyltin-intoxicated amnesia | Reversed spontaneous alternation deficits. apexbt.comnih.govnih.gov | apexbt.comnih.govnih.gov |
Amelioration of Alzheimer's Disease-Related Pathologies (e.g., Tau Hyperphosphorylation, Amyloid β Deposition)
The pathological hallmarks of Alzheimer's disease (AD) include the accumulation of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. uni-muenchen.deoup.comijpsonline.com Research suggests that PRE-084 can positively influence these key pathological features in preclinical models.
In a mouse model where AD-like pathology is induced by the administration of the Aβ25-35 peptide, PRE-084 has been shown to block the hyperphosphorylation of Tau protein. researchgate.net The sigma-1 receptor is understood to play a role in maintaining normal phosphorylation levels of tau. researchgate.net Studies have also indicated that PRE-084 can attenuate cell death induced by β-amyloid and reduce the deposition of amyloid β in a mouse model of Alzheimer's disease. nih.gov By targeting both tau and amyloid pathologies, σ1 receptor activation presents a potential mechanism for disease modification in AD.
Table 2: Effects of PRE-084 on Alzheimer's Disease Pathologies
| Pathological Feature | Animal Model | Observed Effect of PRE-084 | Supporting Research |
|---|---|---|---|
| Tau Hyperphosphorylation | Aβ25-35-injected mouse model | Reduced the hyperphosphorylation of Tau protein. researchgate.net | nih.govresearchgate.net |
| Amyloid β Deposition | Alzheimer's disease mouse model | Decreased amyloid β deposition. nih.gov | nih.gov |
| Amyloid-induced Cell Death | Cell culture | Attenuated β-amyloid induced cell death. nih.gov | nih.gov |
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Injury Models
PRE-084 has demonstrated significant cardioprotective effects in rat models of myocardial ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage. nih.govnih.gov
In studies involving rats subjected to myocardial I/R, pretreatment with PRE-084 was found to preserve cardiac function and reduce the extent of myocardial apoptosis (programmed cell death). nih.govnih.govmedkoo.com The mechanism behind this protection involves the activation of the Akt-eNOS signaling pathway. medchemexpress.comnih.gov Activation of this pathway leads to a modulation of apoptosis-related proteins; specifically, PRE-084 treatment increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govmedkoo.com This shift in the Bcl-2/Bax ratio ultimately inhibits apoptosis and protects myocardial cells from I/R-induced damage. nih.gov
Table 3: Cardioprotective Effects of PRE-084 in Myocardial I/R Injury Models
| Endpoint | Animal Model | Observed Effect of PRE-084 | Supporting Research |
|---|---|---|---|
| Cardiac Function | Rat model of myocardial I/R | Preserved cardiac function post-injury. nih.govnih.gov | nih.govnih.govmedkoo.com |
| Myocardial Apoptosis | Rat model of myocardial I/R | Reduced apoptosis index. nih.govnih.gov | nih.govnih.govmedkoo.com |
| Protein Expression | Rat model of myocardial I/R | Increased Bcl-2, decreased Bax and cleaved-caspase 3. nih.govnih.govmedkoo.com | nih.govnih.govmedkoo.com |
| Signaling Pathway | Rat model of myocardial I/R | Activated the Akt-eNOS pathway. medchemexpress.comnih.gov | medchemexpress.comnih.gov |
Anti-Depressant and Anxiolytic-like Effects in Rodent Models
PRE-084 has shown both antidepressant- and anxiolytic-like properties in various behavioral tests in rodents. caymanchem.comwikipedia.org These findings suggest a role for the sigma-1 receptor in the regulation of mood and anxiety.
The antidepressant-like activity of PRE-084 has been demonstrated in the forced swim test (FST) in both Albino Swiss and C57BL/6J mice. nih.gov In this test, the compound reduced immobility time, an indicator of an antidepressant effect. nih.govnih.gov This effect was specifically mediated by the sigma-1 receptor, as it was blocked by a sigma-1 antagonist (BD 1047) but not by a sigma-2 antagonist. nih.gov
In addition to its antidepressant-like effects, PRE-084 has exhibited anxiolytic (anxiety-reducing) properties. mdpi.com In the elevated plus maze (EPM) test, a standard model for assessing anxiety in rodents, PRE-084 treatment led to a decrease in anxiety-like behaviors. mdpi.com These effects are thought to be linked to the modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). mdpi.com
Table 4: Antidepressant and Anxiolytic-like Effects of PRE-084
| Effect | Animal Model | Behavioral Test | Key Finding |
|---|---|---|---|
| Antidepressant-like | Albino Swiss and C57BL/6J mice | Forced Swim Test (FST) | Reduced immobility time, indicating antidepressant activity. nih.govnih.gov |
| Anxiolytic-like | Mice | Elevated Plus Maze (EPM) | Decreased anxiety-like behaviors. mdpi.com |
| Anxiolytic-like | ICR mice | Marble-Burying Test | Reduced obsessive-compulsive-like behavior. mdpi.com |
Antitussive Activity in Animal Models (e.g., Guinea Pigs)
PRE-084 has been identified as having potent antitussive (cough-suppressing) activity. rndsystems.comcaymanchem.comwikipedia.org This effect has been consistently demonstrated in animal models, particularly in guinea pigs.
In studies using the citric-acid-induced cough model in guinea pigs, PRE-084 significantly inhibited the cough reflex. apexbt.comnih.gov This effect was observed following both intraperitoneal injection and administration via aerosol, with the latter suggesting a potential for local action in the airways. apexbt.comnih.gov The antitussive effects of PRE-084 and other sigma-1 agonists are believed to be mediated through the central nervous system. researchgate.net
Table 5: Antitussive Activity of PRE-084
| Animal Model | Method of Induction | Observed Effect of PRE-084 | Supporting Research |
|---|---|---|---|
| Guinea Pig | Citric acid-induced cough | Inhibited cough reflex. apexbt.comnih.gov | apexbt.comnih.gov |
Impact on Stroke and Brain Injury Models
Research indicates that PRE-084 exerts neuroprotective effects in the context of stroke and brain injury. reagentsdirect.comresearchgate.net These effects are primarily characterized by a reduction in the volume of damaged brain tissue and an improvement in functional outcomes.
In rat models of embolic stroke, treatment with PRE-084 has been shown to provide significant neuroprotection. nih.gov This protection manifests as a marked reduction in infarct volume—the area of dead tissue resulting from a lack of blood supply. reagentsdirect.comnih.gov
Alongside the reduction in brain damage, PRE-084 treatment also led to improved behavioral outcomes and fewer neurological deficits. reagentsdirect.comnih.gov A proposed mechanism for these neuroprotective effects involves the modulation of the inflammatory response following a stroke. Specifically, PRE-084 was found to reduce the levels of pro-inflammatory cytokines while enhancing anti-inflammatory cytokines in the brain. nih.gov This suggests that the therapeutic benefits of sigma-1 receptor activation in stroke may be partly mediated through its immunomodulatory properties. nih.gov
Table 6: Effects of PRE-084 in Stroke Models
| Endpoint | Animal Model | Observed Effect of PRE-084 | Supporting Research |
|---|---|---|---|
| Infarct Volume | Rat embolic stroke model | Significantly reduced infarct volume. reagentsdirect.comnih.gov | reagentsdirect.comnih.govresearchgate.net |
| Neurological Outcome | Rat embolic stroke model | Improved behavioral outcomes and reduced neurological deficits. nih.gov | reagentsdirect.comnih.gov |
| Inflammatory Response | Rat embolic stroke model | Reduced pro-inflammatory cytokines and enhanced anti-inflammatory cytokines. nih.gov | nih.gov |
Modulation of Pro- and Anti-Inflammatory Cytokines
PRE-084 hydrochloride has demonstrated a significant ability to modulate the immune response by altering the production of cytokines, which are key signaling molecules in the inflammatory process. In a rat model of embolic stroke, treatment with PRE-084 resulted in a notable reduction in the levels of pro-inflammatory cytokines while simultaneously enhancing the levels of anti-inflammatory cytokines. nih.govnih.gov This dual action suggests a potential neuroprotective effect mediated, at least in part, through the regulation of the inflammatory cascade following ischemic brain injury. nih.gov
Specifically, research has shown that PRE-084 can decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in activated microglial cells. researchgate.net In studies using human monocyte-derived dendritic cells, PRE-084, along with other sigma-1 receptor ligands, inhibited the production of pro-inflammatory cytokines IL-1β, IL-6, and TNFα, and the chemokine IL-8, while increasing the secretion of the anti-inflammatory cytokine IL-10. biocrick.com This modulation of cytokine profiles highlights the compound's potential to mitigate neuroinflammation. researchgate.netresearchgate.net
Protection Against Endoplasmic Reticulum Stress-Mediated Apoptosis
The endoplasmic reticulum (ER) plays a crucial role in protein folding, and disruptions in this process can lead to ER stress and ultimately, programmed cell death, or apoptosis. PRE-084 has been shown to offer protection against this cellular stress pathway. In a mouse model of cerebral ischemia/reperfusion injury, PRE-084 was reported to protect against ER stress-mediated apoptosis. nih.gov
The sigma-1 receptor, the target of PRE-084, is an ER-resident chaperone protein. researchgate.netnih.gov Under conditions of ER stress, the accumulation of unfolded proteins triggers the unfolded protein response (UPR). nih.govarvojournals.org The sigma-1 receptor can bind to the ER chaperone BiP (also known as GRP78), a key regulator of the UPR. nih.govarvojournals.org Activation of the sigma-1 receptor by agonists like PRE-084 is thought to modulate the UPR. arvojournals.orgmdpi.com For instance, in a model of adenine-induced chronic kidney disease in rats, PRE-084 treatment led to a marked reduction in ER stress proteins, including phosphorylated protein kinase R-like ER kinase (p-PERK), cleaved activating transcription factor-6 (ATF-6f), and phosphorylated inositol requiring enzyme1α (p-IRE1α), which was associated with ameliorated kidney injury. nih.gov Similarly, in a traumatic brain injury model, PRE-084 administration reduced the expression of ER stress markers GRP78 and C/EBP-homologous protein (CHOP). researchgate.net Furthermore, in the context of TDP-43 toxicity, a hallmark of amyotrophic lateral sclerosis (ALS), PRE-084 treatment boosted the ER stress response and antioxidant cascades, suggesting a protective mechanism. nih.gov
Modulation of Microglial Activation
Microglia are the primary immune cells of the central nervous system, and their activation state is critical in neuroinflammatory processes. PRE-084 has been shown to influence microglial activation, often shifting them from a pro-inflammatory to a more neuroprotective phenotype. nih.gov In a mouse model of spinal muscular atrophy (SMA), PRE-084 treatment helped restore the balance between the M1 (pro-inflammatory) and M2 (anti-inflammatory/reparative) microglial phenotypes, indicating a reduction in neuroinflammation. arvojournals.org
Studies in wobbler mice, a model for motor neuron disease, showed that chronic treatment with PRE-084 increased the number of CD11b+ microglial cells but also cells positive for CD206, a marker involved in tissue restoration, while reducing the number of reactive astrocytes. researchgate.net However, in some contexts, the effect on microglial activation is less clear. For example, in a mouse model of Alzheimer's disease, while PRE-084 reduced astrogliosis, it did not have a remarkable effect on microglial activation. mdpi.com Similarly, in a spinal cord injury model, PRE-084 treatment did not affect microglia reactivity. frontiersin.org This suggests that the modulatory effects of PRE-084 on microglia may be context-dependent.
Effects on Motor Performance and Neuron Survival
PRE-084 has demonstrated positive effects on motor function and the survival of neurons in various models of neurodegenerative diseases. medchemexpress.com In mouse models of amyotrophic lateral sclerosis (ALS), such as the SOD1-G93A mouse, treatment with PRE-084 at pre-symptomatic or early symptomatic stages led to significant improvements in locomotor function and motoneuron survival. nih.gov It has also been shown to extend the survival of these mice. nih.gov
In wobbler mice, which represent a model of motor neuron degeneration not linked to SOD1 mutations, chronic PRE-084 treatment improved motor neuron survival, ameliorated paw abnormalities, and enhanced grip strength performance. medchemexpress.comresearchgate.net These beneficial effects on motor performance are often associated with neuroprotective mechanisms, such as increasing the levels of brain-derived neurotrophic factor (BDNF) in the gray matter. medchemexpress.comresearchgate.net In a zebrafish model of TDP-43 proteinopathy, PRE-084 was able to rescue motor performance deficits. nih.gov
Research Methodologies and Experimental Approaches
In vitro Receptor Binding Assays
The affinity and selectivity of PRE-084 for the sigma-1 receptor have been characterized using in vitro receptor binding assays. These assays are fundamental in determining how strongly a compound binds to its target receptor and its specificity compared to other receptors. For PRE-084, these assays have consistently shown a high affinity for the sigma-1 receptor.
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics derived from these assays. The Ki for PRE-084 at the sigma-1 receptor is reported to be 2.2 nM. arvojournals.orgcaymanchem.comapexbt.com In contrast, its affinity for the sigma-2 receptor is much lower, with a Ki of 13,091 nM, demonstrating its high selectivity for the sigma-1 subtype. caymanchem.comapexbt.com The IC50 value for PRE-084 in sigma receptor assays is consistently reported as 44 nM. medchemexpress.comnih.govbiocrick.comarvojournals.orgcaymanchem.comapexbt.comprobes-drugs.orgselleckchem.comtargetmol.com Furthermore, its affinity for other receptor systems, such as the PCP receptor, is negligible, with an IC50 value greater than 100,000 nM. nih.govbiocrick.comcaymanchem.comapexbt.com
Table of Binding Affinities for PRE-084 hydrochloride
| Receptor | Binding Affinity (nM) | Metric |
|---|---|---|
| Sigma-1 | 2.2 | Ki |
| Sigma-2 | 13,091 | Ki |
| Sigma Receptor Assay | 44 | IC50 |
| PCP Receptor | > 100,000 | IC50 |
Cell-Based Assays
PRE-084 hydrochloride has been extensively used in a variety of cell-based assays to investigate the function of the sigma-1 receptor in different cellular contexts.
In studies involving cultured cortical neurons derived from rats, PRE-084 hydrochloride has demonstrated significant neuroprotective effects. medchemexpress.comresearchgate.net Research has shown that treatment with PRE-084 can protect these neurons from the toxicity induced by β-amyloid, a peptide heavily implicated in Alzheimer's disease. medchemexpress.comresearchgate.netmedchemexpress.com Specifically, PRE-084 was found to reduce the levels of the pro-apoptotic protein Bax, with maximal neuroprotection observed at a concentration of 10 μM. medchemexpress.commedchemexpress.com Furthermore, PRE-084 and other sigma-1 receptor agonists have been shown to prevent cell death induced by the Aβ(25-35) fragment in cultured rat cortical neurons. researchgate.net Another study highlighted that PRE-084 can prevent the dysregulation of intracellular calcium that occurs during in vitro ischemia, a key factor in neuronal cell death. nih.gov
PC6.3 cells, a line derived from rat pheochromocytoma, have been utilized to model neurodegenerative diseases like Huntington's disease. In PC6.3 cells engineered to express mutant huntingtin protein, PRE-084 hydrochloride has shown protective effects. rndsystems.comapexbt.comfishersci.at The compound is reported to activate the NF-κB signaling pathway, which is often compromised in the presence of mutant huntingtin. rndsystems.comapexbt.com This activation leads to an increase in cellular antioxidants and enhances cell survival, counteracting the detrimental effects of the mutant protein. apexbt.com
Human Embryonic Kidney 293 (HEK293) cells are a common tool in cell biology and have been used to study the interaction of PRE-084 with the sigma-1 receptor and other cellular components. pubcompare.ai For instance, research has been conducted in HEK293 cells stably expressing the Kv2.1 potassium channel to investigate the effects of sigma-1 receptor ligands. oncotarget.com Interestingly, while sigma-1 receptor antagonists like BD1047 and NE100 inhibited the Kv2.1 current, the agonist PRE-084 had no effect, suggesting a differential modulation of the channel by agonists and antagonists. oncotarget.com Other studies in HEK293T cells have used Bioluminescence Resonance Energy Transfer (BRET) to demonstrate a selective interaction between sigma-1 receptors and dopamine D2 receptors. researchgate.net
The effects of PRE-084 hydrochloride have also been investigated in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Microvascular Endothelial Cells (HDMEC). Research has shown that activation of the sigma-1 receptor by PRE-084 can enhance endothelial barrier function in a concentration-dependent manner in HUVEC monolayers. nih.gov This effect was associated with an enhancement of endothelial bioenergetics, specifically glycolysis parameters. nih.gov
HEK293 Cells
In vivo Animal Models (e.g., Mice, Rats, Guinea Pigs)
PRE-084 hydrochloride has been utilized in a range of animal models to explore its physiological and therapeutic potential.
Mice: In wobbler mice, a model for motor neuron disease, PRE-084 treatment has been shown to improve motor performance, enhance motor neuron survival, and reduce paw abnormalities. medchemexpress.commedchemexpress.com It also demonstrated neuroprotective effects by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF) in the gray matter. medchemexpress.commedchemexpress.com In mouse models of Alzheimer's disease, PRE-084 has been found to attenuate learning deficits and reduce amyloid-β deposition and tau hyperphosphorylation. nih.gov Furthermore, in a mouse model of spinal muscular atrophy, chronic treatment with PRE-084 prevented the loss of central synapses and glial activation. oup.com Studies in mice have also shown that PRE-084 can reverse learning and memory impairments induced by carbon monoxide or trimethyltin exposure. apexbt.com In a mouse model of Alzheimer's disease induced by Aβ1–42 injection, PRE-084 stimulated hippocampal cell proliferation and differentiation and reduced astrogliosis. mdpi.com
Rats: In a rat model of myocardial ischemia-reperfusion injury, PRE-084 hydrochloride was found to be cardioprotective by activating the Akt-eNOS pathway. medchemexpress.commedchemexpress.com In rats with single-photon-emission computed tomography (SPS), the therapeutic effect of PRE-084 was blocked by an mTOR signaling pathway inhibitor. medchemexpress.com Research in rat models of brain ischemia/reperfusion has shown that PRE-084 can rescue learning and memory impairment. nih.gov
Guinea Pigs: In guinea pigs, PRE-084 has been shown to have antitussive (cough-suppressing) effects. rndsystems.comapexbt.comresearchgate.net Administration of PRE-084 inhibited citric acid-induced cough, an effect that was confirmed with other sigma-1 receptor agonists. apexbt.comnih.gov
Table 1: Summary of In Vivo Research Findings for PRE-084 hydrochloride
| Animal Model | Condition | Key Findings | Citations |
|---|---|---|---|
| Wobbler Mice | Motor Neuron Disease | Improved motor performance, increased motor neuron survival, increased BDNF levels. | medchemexpress.commedchemexpress.com |
| Mice | Alzheimer's Disease | Attenuated learning deficits, reduced amyloid-β deposition and tau hyperphosphorylation, stimulated neurogenesis, reduced astrogliosis. | nih.govmdpi.com |
| Mice | Toxin-induced Amnesia | Reversed learning and memory impairments. | apexbt.com |
| Smn 2B/− Mice | Spinal Muscular Atrophy | Prevented central synapse loss and glial activation. | oup.com |
| Rats | Myocardial Ischemia-Reperfusion | Ameliorated injury by activating the Akt-eNOS pathway. | medchemexpress.commedchemexpress.com |
| Rats | Brain Ischemia/Reperfusion | Rescued learning and memory impairment. | nih.gov |
| Guinea Pigs | Citric Acid-Induced Cough | Inhibited cough reflex. | rndsystems.comapexbt.comresearchgate.netnih.gov |
Molecular Docking and Computational Modeling for Receptor Interactions
Molecular docking and computational modeling have been employed to understand the interaction of PRE-084 with the sigma-1 receptor at a molecular level. These studies help to elucidate the structural basis for its binding and selectivity. Conformational analysis has shown that PRE-084 fits the pharmacophore models for sigma receptor binding. nih.gov Molecular docking studies have suggested that PRE-084, as an agonist, occupies a specific subpocket within the receptor's binding site. researchgate.net Proximity ligation assays have been used to show that PRE-084 treatment increases the interaction between the sigma-1 receptor and CDK5 in cardiomyocytes. nih.gov Furthermore, molecular docking analysis has indicated that PRE-084 has a similar binding affinity to the human sigma-1 receptor as other known ligands. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+)-pentazocine |
| 1,3-di-o-tolyl-guanidine (DTG) |
| 3-PPP |
| Afobazole |
| BD-1047 |
| carbetapentane |
| Dextromethorphan |
| Dimethyltryptamine (DMT) |
| Dizocilpine |
| Fluvoxamine maleate |
| Ibogaine |
| M 084 hydrochloride (PRE-084 hydrochloride) |
| Metaphit |
| NE-100 |
| PB28 |
| Phencyclidine |
| Pridopidine |
| RC-33 |
| S1RA |
| SKF-10,047 |
Bioanalytical Techniques for in vivo Compound Detection
The in vivo detection and quantification of PRE-084 hydrochloride in biological matrices are crucial for understanding its pharmacokinetic profile. Techniques such as reverse phase liquid chromatography and mass spectrometry are employed for this purpose.
A study investigating the pharmacokinetic profile of PRE-084 in mice utilized liquid chromatography coupled with mass spectrometry to measure its concentration in blood, brain, and spinal cord samples. nih.gov This was the first in vivo analysis confirming the binding of PRE-084 to σ1 receptors. nih.gov The methodology involved intraperitoneal injection of the compound, followed by serial blood sampling. nih.gov This approach allowed for the determination of key pharmacokinetic parameters. nih.gov
Another common technique for the extraction of drugs like PRE-084 from plasma is protein precipitation. researchgate.net For the chromatographic separation, a C18 analytical column is often used with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as a mixture of acetonitrile (B52724) and methanol. researchgate.net Detection is typically achieved using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | 659.0 ± 117.1 ng/ml | nih.gov |
| Time to Maximum Concentration (Tmax) | 5 min | nih.gov |
| Area Under the Curve (AUC) | 45516.4 ± 8386.4 ng/ml*min | nih.gov |
| Half-life | 195.5 ± 17.5 min | nih.gov |
Future Research Directions
The unique properties of PRE-084 hydrochloride and its interaction with the sigma-1 receptor open up several avenues for future research.
PRE-084 has been instrumental in uncovering the diverse modulatory roles of the sigma-1 receptor. researchgate.net Future research will likely continue to explore its effects in various physiological and pathological conditions. For instance, activation of the sigma-1 receptor by PRE-084 has been shown to be neuroprotective and to enhance neurodevelopment. nih.gov It has been demonstrated to facilitate the differentiation of stem cells into Schwann cells and improve neurite elongation. nih.gov Further investigation into these areas could reveal novel therapeutic applications for neurological diseases. nih.gov The sigma-1 receptor is known to modulate various ion channels, and PRE-084 has been used to study its inhibitory effect on N-type calcium channels. frontiersin.org Deeper exploration of these modulatory actions on different ion channels and their downstream signaling pathways is a promising area of research.
The sigma-1 receptor is known to interact with a variety of other receptor systems and intracellular signaling pathways. mdpi.com PRE-084 serves as a valuable tool to dissect this cross-talk. For example, the sigma-1 receptor can form heteromeric complexes with other receptors like the dopamine receptor. mdpi.com It also modulates NMDA receptors and G-protein coupled receptors. mdpi.com Studies have shown that the effects of PRE-084 can be linked to the activation of pathways such as NF-κB and Akt-eNOS. medchemexpress.com Future research should aim to further elucidate the intricate network of interactions between the sigma-1 receptor and other cellular components. Understanding this cross-talk is essential for a comprehensive grasp of the physiological and pharmacological effects of PRE-084 and for identifying potential combination therapies. For instance, the sigma-1 receptor has been implicated in the modulation of cannabinoid and opioid receptor signaling, suggesting a complex interplay that warrants further investigation. rndsystems.comnih.gov
M 084 Hydrochloride Trpc Channel Blocker
Primary Molecular Target and Mechanism of Action
The principal mechanism of action for M 084 hydrochloride involves the blockade of specific ion channels, primarily within the TRPC family, though it also exhibits some activity on other channel types.
This compound is a selective inhibitor of TRPC4 and TRPC5 channels. plos.orgresearchgate.net Studies have determined its inhibitory concentrations (IC₅₀) through various assays. In fluorescence Ca²⁺ assays, the compound showed an IC₅₀ of 3.7 μM against TRPC4. plos.org Using fluorescence membrane potential assays, the IC₅₀ values were found to be 10.3 μM for TRPC4 and 8.2 μM for TRPC5. plos.org The compound also demonstrates inhibitory activity against heteromeric TRPC1/C4 channels. plos.orgplos.org Its effectiveness on endogenous TRPC4-like activity was confirmed by its ability to block the plateau potential mediated by TRPC4-containing channels in mouse lateral septal neurons. plos.orgnih.gov M 084 exhibits good selectivity for TRPC4 and TRPC5 over several other TRP channels, showing no significant agonistic or antagonistic action on TRPC6, TRPA1, TRPV1, TRPV3, and TRPM8. plos.orgplos.org
Inhibitory Activity of this compound on TRPC Channels
| Channel Target | Assay Method | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| TRPC4 | Fluorescence Ca²⁺ Assay | 3.7 | plos.org |
| TRPC4 | Fluorescence Membrane Potential Assay | 10.3 | plos.org |
In addition to its primary targets, this compound exerts a weaker inhibitory effect on TRPC3 channels. The IC₅₀ for this interaction is approximately 50 μM, indicating a significantly lower potency compared to its blockade of TRPC4 and TRPC5 channels. plos.org Some research also suggests it moderately inhibits TRPC6, though this is not its primary action. nih.gov
The effects of this compound on voltage-gated ion channels appear to be dependent on the cell type studied. Research on mouse dorsal root ganglion neurons indicated that M 084 did not affect the activities of native voltage-gated sodium (Na⁺), calcium (Ca²⁺), and potassium (K⁺) channels. plos.orgnih.gov However, separate studies on mouse neuronal N2A cells revealed inhibitory effects on both voltage-gated potassium and sodium currents. patsnap.com
In studies using mouse neuronal N2A cells, M 084 was found to suppress voltage-gated potassium (Kv) currents in a concentration-dependent manner. patsnap.com The IC₅₀ value for the inhibition of Kv channels was determined to be 29.2 μM. patsnap.com Furthermore, the application of M 084 (30 μM) resulted in a left-shift in the inactivation curve of Kv currents. patsnap.com
Similarly, in mouse neuronal N2A cells, this compound inhibits voltage-gated sodium (Nav) currents. patsnap.com The inhibition was concentration-dependent, with a calculated IC₅₀ of 9.1 μM. patsnap.com The compound also caused a left-shift in the inactivation curve of Nav currents and reduced the peak amplitude of the membrane potential overshoot triggered by current injection. patsnap.com
Inhibitory Effects of M 084 on Voltage-Gated Ion Channels in N2A Cells
| Channel Target | Effect | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Voltage-Gated Potassium (Kv) | Suppression | 29.2 | patsnap.com |
Effects on Voltage-Gated Ion Channels
Suppression of Voltage-Gated Potassium (Kv) Currents
Molecular and Cellular Effects
The interaction of this compound with its target channels leads to a variety of downstream molecular and cellular effects. In the prefrontal cortex of mice, treatment with M 084 has been shown to augment the brain-derived neurotrophic factor (BDNF) signaling pathway. plos.orgnih.gov This includes an increase in BDNF expression at both the mRNA and protein levels. plos.orgnih.gov It also leads to increased phosphorylation levels of AKT and ERK, key components of the BDNF downstream signaling cascade. plos.orgnih.gov
In studies on mouse neuronal N2A cells, M 084 demonstrated anti-proliferative effects in a concentration-dependent manner (10-100 μM). patsnap.com At a concentration of 100 μM, it also induced cell cycle arrest at the G1 phase and led to a decrease in mitochondrial membrane potential. patsnap.com The anti-proliferative effect of M 084 was reportedly alleviated by the p38 inhibitor SB203580, suggesting the involvement of the p38 MAPK pathway. patsnap.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Suppression of Neuronal Cell Proliferation (e.g., N2A cells)
This compound has been shown to suppress the proliferation of mouse neuroblastoma (N2A) cells in a concentration-dependent manner. nih.gov Studies using MTT assays and trypan blue exclusion tests have demonstrated this anti-proliferative effect at concentrations between 10 and 100 μM. nih.gov The overexpression of tau, a microtubule-associated protein, has also been linked to increased proliferation in N2A cells, an effect that is mimicked by the general Kv channel blocker, tetraethylammonium (B1195904) (TEA). plos.org This suggests a potential interplay between tau expression, Kv channel activity, and cell proliferation in neuronal cells. plos.org
Induction of Cell Cycle Arrest (e.g., G1 Phase)
At a concentration of 100 μM, this compound has been observed to induce cell cycle arrest in the G1 phase in N2A neuronal cells. nih.gov The progression through the G1 phase is a critical regulatory point in the cell cycle, often controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, the inhibition of specific CDKs can lead to a halt in the G1 phase, preventing entry into the S phase where DNA synthesis occurs. pnas.org The ability of M 084 to arrest the cell cycle at this checkpoint is a key aspect of its anti-proliferative activity. nih.gov
Modulation of Intracellular Ca2+ Entry into Neurons
This compound acts as a blocker of TRPC4 and TRPC5 channels, which are non-selective cation channels that can mediate the entry of calcium (Ca2+) into cells. rndsystems.com The influx of Ca2+ is a critical signaling mechanism in neurons, regulating a wide array of cellular processes including gene expression, neurotransmitter release, and synaptic plasticity. nih.govmdpi.com Intracellular Ca2+ levels are tightly regulated through a combination of influx from the extracellular space via various channels and release from internal stores like the endoplasmic reticulum. nih.govoup.com By inhibiting TRPC4/5 channels, this compound can modulate this Ca2+ entry, thereby influencing these downstream neuronal functions.
Influence on Specific Intracellular Signaling Pathways (e.g., p38, NF-κB, JNK, AMPK) in Context of Cell Growth
The anti-proliferative effect of this compound in neuronal N2A cells appears to be mediated through specific intracellular signaling pathways. nih.gov Research has shown that the inhibitory effect of M 084 on cell proliferation is mitigated by an inhibitor of p38 mitogen-activated protein kinase (MAPK), SB203580. nih.gov This suggests that the p38 pathway is involved in the mechanism of action of M 084.
Conversely, inhibitors of AMP-activated protein kinase (AMPK), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) did not counteract the anti-proliferative effects of M 084. nih.gov This indicates that these pathways may not be the primary mediators of M 084's influence on cell growth. nih.gov The MAPK pathways, including p38 and JNK, are known to regulate a variety of cellular activities such as proliferation, differentiation, and apoptosis in response to external and internal signals. d-nb.inforesearchgate.net
Preclinical Pharmacological Activities
Rapid Antidepressant Effects in in vivo Models
Preclinical studies have demonstrated that this compound exhibits rapid antidepressant-like effects in animal models. targetmol.com This aligns with emerging research on the role of specific ion channels and signaling pathways in the pathophysiology and treatment of depression. nih.gov The mechanism of rapid antidepressant action is a significant area of investigation, with compounds like ketamine acting through the modulation of glutamate (B1630785) neurotransmission. nih.govpnas.org The ability of M 084 to produce such effects suggests a novel mechanism potentially related to its TRPC4/5 channel blocking activity.
Anxiolytic Effects in in vivo Models
Studies have demonstrated that this compound exhibits notable anxiolytic-like effects in mouse models. Acute administration of the compound has been shown to produce these effects, which are comparable to those of known anxiolytic drugs. One key study highlighted that these anxiolytic properties were observed in behavioral tests commonly used to assess anxiety in rodents. The primary mechanism is believed to be its function as an inhibitor of TRPC4 and TRPC5 channels.
Research Methodologies and Experimental Approaches
The investigation of this compound's cellular and physiological effects has employed a range of established scientific techniques.
The effects of M 084 on the proliferation of neuronal cells have been quantitatively assessed using standard laboratory methods. nih.gov In studies involving mouse neuronal N2A cells, the MTT assay and the trypan blue exclusion test were used to measure cell viability and growth. nih.gov Findings indicated that M 084 suppressed cell proliferation in a concentration-dependent manner. nih.gov
Table 1: Effect of M 084 on N2A Cell Proliferation
| Assay | Organism/Cell Line | Concentration Range | Observed Effect | Citation |
| MTT Assay | Mouse Neuroblastoma (N2A) | 10-100 μM | Concentration-dependent suppression of proliferation | nih.gov |
| Trypan Blue Exclusion | Mouse Neuroblastoma (N2A) | 10-100 μM | Concentration-dependent suppression of proliferation | nih.gov |
To understand the compound's impact on mitochondrial health, researchers have measured the mitochondrial membrane potential (ΔΨm). nih.gov The fluorescent probe JC-1, which differentially stains healthy and compromised mitochondria, was utilized for this purpose. nih.gov In neuronal N2A cells, treatment with a high concentration of M 084 (100 μM) resulted in a discernible decrease in the mitochondrial membrane potential, suggesting an impact on mitochondrial function. nih.gov
Flow cytometry has been a crucial technique for elucidating how M 084 affects cell division. nih.gov By staining the DNA of neuronal N2A cells, researchers can analyze the distribution of cells across the different phases of the cell cycle (G1, S, G2/M). researchgate.netnih.gov These experiments revealed that M 084, at a concentration of 100 μM, induced cell cycle arrest at the G1 phase. nih.gov
Table 2: M 084 Effect on N2A Cell Cycle
| Technique | Organism/Cell Line | Concentration | Primary Finding | Citation |
| Flow Cytometry | Mouse Neuroblastoma (N2A) | 100 μM | Arrested cell cycle at the G1 phase | nih.gov |
The voltage-clamp technique is a fundamental electrophysiological method used to measure the flow of ions through channels in the cell membrane. wellcomeopenresearch.orgresearchgate.net This approach has been applied to study the direct effects of M 084 on ion channel function in neuronal N2A cells. nih.gov These studies confirmed that M 084 inhibits not only TRPC4 and TRPC5 channels but also suppresses voltage-gated sodium (Nav) and potassium (Kv) currents in a concentration-dependent manner. nih.gov The compound was found to shift the inactivation curves for both Nav and Kv channels. nih.gov
Table 3: Inhibitory Concentrations of M 084 on Ion Channels in N2A Cells
| Ion Channel Target | IC₅₀ Value | Citation |
| TRPC4 | 10.3 μM | medchemexpress.commedchemexpress.com |
| TRPC5 | 8.2 μM | medchemexpress.commedchemexpress.com |
| Voltage-gated Na⁺ (Nav) | 9.1 μM | nih.gov |
| Voltage-gated K⁺ (Kv) | 29.2 μM | nih.gov |
Flow Cytometry for Cell Cycle Analysis
Emerging Research Avenues
Current research is beginning to uncover effects of M 084 beyond its initial characterization as a TRPC4/5 blocker. One emerging area is its inhibitory action on other ion channels, specifically voltage-gated sodium and potassium channels in neuronal cells. nih.gov This suggests a broader mechanism of action within the nervous system that warrants further investigation.
Another novel research direction involves the compound's effects on aging. A study using the nematode Caenorhabditis elegans found that M 084 can extend lifespan. medchemexpress.com This effect is reportedly mediated through the DAF-16/FOXO pathway, a critical signaling cascade in longevity. medchemexpress.com The compound was shown to inhibit mitochondrial respiration and activate the mitochondrial unfolded protein response and AMPK in this model system. medchemexpress.com These findings open up new avenues for exploring M 084 in the context of aging and age-related cellular stress responses.
Interplay with Other Signaling Pathways Beyond Direct Channel Blockade
The function of this compound extends beyond the simple blockade of an ion pore, as its target channels, TRPC4 and TRPC5, are integral components of larger, more complex signaling networks. By inhibiting these channels, this compound modulates the outcomes of several interconnected pathways.
Metabotropic Glutamate Receptor (mGluR) Signaling: Research demonstrates a significant interplay between TRPC channels and group I metabotropic glutamate receptors (mGluRs). nih.gov In striatal cholinergic interneurons, the activation of Gq-coupled group I mGluRs by glutamate initiates a signaling cascade that involves phospholipase C (PLC) activation and the release of intracellular calcium. nih.gov This cascade culminates in the opening of TRPC channels, leading to cation influx and neuronal burst firing. This compound directly interrupts this pathway by blocking the TRPC channels, thereby preventing the electrical response downstream of mGluR activation. nih.gov
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Studies have revealed that the inhibition of TRPC4/C5 channels by this compound enhances BDNF-TrkB signaling. nih.govplos.org In experiments using mouse models, treatment with M 084 led to increased expression of BDNF at both the mRNA and protein levels. researchgate.net Furthermore, it elevated the phosphorylation levels of downstream signaling components, including AKT and extracellular signal-regulated kinase (ERK). plos.orgresearchgate.net This suggests that under basal conditions, TRPC4 and/or TRPC5 channels exert a suppressive effect on the BDNF signaling pathway, which is relieved by the application of M 084. plos.org
Neural Cell Adhesion Molecule (NCAM) Signaling: A functional and physical association exists between TRPC4/5 channels and the Neural Cell Adhesion Molecule (NCAM). nih.govmdpi.com The stimulation of NCAM at the cell surface can trigger the opening of associated TRPC4 and TRPC5 channels, a process that is dependent on the presence of the glycan polysialic acid (PSA) on the NCAM protein. nih.govmdpi.com This NCAM-mediated activation of TRPC channels leads to calcium influx and influences downstream pathways, such as the phosphorylation of ERK1/2. nih.gov As a potent TRPC4/5 inhibitor, this compound is positioned to block this NCAM-initiated signaling cascade.
Cholecystokinin (B1591339) (CCK) Receptor Signaling: The pharmacological effects of M 084 are consistent with an interaction with the cholecystokinin (CCK) receptor pathway. plos.org Research on TRPC4 and TRPC5 knockout mice has linked these channels to CCK receptor signaling in amygdala neurons. plos.org Given that the blockade of CCK signaling can produce anxiolytic effects, and M 084 produces similar behavioral outcomes, it is suggested that TRPC4/5 channels are key mediators of the CCK signaling pathway. plos.org
Interactive Table 1: Research Findings on this compound's Interaction with Signaling Pathways
| Interacting Pathway | Key Finding | Downstream Effect Modulated by M 084 | Research Model |
|---|---|---|---|
| Metabotropic Glutamate Receptor (mGluR) | TRPC channels are activated downstream of group I mGluRs. | Eliminates glutamate-evoked burst firing in cholinergic interneurons. nih.gov | Striatal Slices (Mouse) |
| Brain-Derived Neurotrophic Factor (BDNF) | M 084 treatment increases BDNF expression and phosphorylation of AKT/ERK. plos.orgresearchgate.net | Enhances BDNF-TrkB signaling pathway. nih.gov | Prefrontal Cortex (Mouse) |
| Neural Cell Adhesion Molecule (NCAM) | NCAM stimulation opens TRPC4/5 channels, leading to Ca2+ influx. nih.govmdpi.com | Reduces ERK1/2 phosphorylation and neurite outgrowth. nih.gov | Cultured Cortical Neurons (Mouse) |
| Cholecystokinin (CCK) Receptor | TRPC4/5 channels are implicated as downstream effectors of CCK receptors. plos.org | Produces anxiolytic-like effects, mimicking CCK blockade. plos.org | In Vivo (Mouse) |
Role in Modulating Dopaminergic and Cholinergic Transmission
This compound has been instrumental in elucidating the complex regulation between dopaminergic and cholinergic systems, particularly within the striatum.
Research has uncovered a mechanism of neurotransmitter co-release where dopaminergic neurons originating from the substantia nigra pars compacta (SNc) release both dopamine (B1211576) and glutamate onto striatal cholinergic interneurons (ChIs). nih.gov These two neurotransmitters have opposing effects on the ChIs. The binding of dopamine to D2 receptors on the surface of ChIs causes a transient pause in their firing activity. nih.gov
In contrast, the co-released glutamate activates group I mGluRs on the same ChIs. nih.gov As detailed previously, this mGluR activation initiates a signaling cascade that opens TRPC channels, leading to a non-selective cation conductance and subsequent burst firing of the neuron. nih.gov
The application of this compound specifically blocks these TRPC channels. In doing so, it selectively eliminates the glutamate-driven excitatory bursts in ChIs without affecting the dopamine-mediated pause. nih.gov A study by Cai and Ford (2018) demonstrated that in the presence of 100 μM of M 084, dopamine neuron-induced burst firing in ChIs was significantly reduced. nih.gov This finding highlights that dopamine inputs can bidirectionally modulate cholinergic activity, using dopamine to inhibit and glutamate to excite. M 084 serves as a critical tool to isolate and inhibit the excitatory, glutamate-TRPC component of this regulatory circuit, thereby demonstrating a nuanced role for TRPC channels in mediating the interplay between dopaminergic and cholinergic transmission. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
